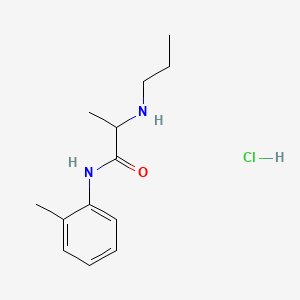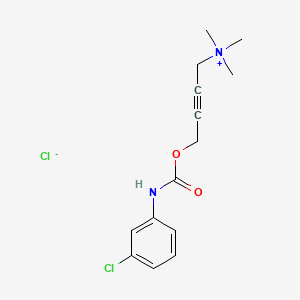
McNA343
説明
McNA343 is a selective M1 muscarinic agonist . It stimulates muscarinic transmission in sympathetic ganglia and reduces inflammation and oxidative stress in an experimental model of ulcerative colitis .
Molecular Structure Analysis
The molecular structure of McNA343 is represented by the SMILES stringClC1=CC=CC (NC (OCC#CC [N+] (C) (C)C)=O)=C1. [Cl-] . This represents a unique 2D structure of the molecule. Physical And Chemical Properties Analysis
McNA343 is a solid substance . It has a molecular weight of 317.2 . It is soluble in DMF (15mg/mL), DMSO (25mg/mL), Ethanol (15mg/mL), and PBS (pH 7.2, 10mg/mL) .科学的研究の応用
Muscarinic Receptor Agonist
McN-A-343 is known to act as a specific agonist for the M1 muscarinic acetylcholine receptor (mAChR). It has been used to study the inhibition of contractions in rabbit vas deferens, suggesting selectivity for M1 receptors .
Orthosteric Site Interaction
Research suggests that McN-A-343 and its derivatives interact competitively with acetylcholine (ACh) at the orthosteric site on the M1 muscarinic receptor, which is significant for understanding receptor function and drug development .
Anti-inflammatory Effects
McN-A-343 has exhibited anti-inflammatory effects in experimental models of ulcerative colitis, highlighting its potential therapeutic applications in inflammatory diseases .
Allosteric Modulation
Studies indicate that McN-A-343 derivatives can reduce receptor function through mutation of the allosteric site, providing insights into the development of allosteric modulators .
Antinicotinic and Antimuscarinic Effects
It exerts antinicotinic and antimuscarinic effects in the rat adrenal medulla, which could be relevant for understanding adrenal gland function and disorders .
Structural Insights
The compound’s hydrophobic functional group interacts with specific amino acids on M1mAChR, forming hydrophobic interactions and π–π contacts, which are crucial for receptor binding and activation .
Synaptic Plasticity in Neuroscience
In neuroscience research, McN-A-343 has been used to induce activity-dependent long-term depression (LTD) in synaptic responses, contributing to our understanding of synaptic plasticity .
Insect Neurosecretory Cells
Studies have shown that McN-A-343 affects insect neurosecretory cells by inducing a biphasic response, which could have implications for insect physiology and pest control strategies .
作用機序
Target of Action
McN-A-343 is a selective M1 muscarinic agonist . It primarily targets the M1 muscarinic acetylcholine receptor (M1AChR) . The M1 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various physiological functions. They are predominantly found in the nervous system and are involved in neurotransmission .
Mode of Action
McN-A-343 interacts with its target, the M1 muscarinic receptor, in an orthosteric manner . This means it binds to the same site on the receptor as the natural ligand, acetylcholine. Upon binding, McN-A-343 stimulates the receptor, leading to a series of intracellular events .
Biochemical Pathways
The activation of M1 muscarinic receptors by McN-A-343 triggers several biochemical pathways. For instance, it stimulates muscarinic transmission in sympathetic ganglia . In the eye, it causes contraction of the iris sphincter, ciliary muscle, and trabecular meshwork, as well as increases the outflow facility of aqueous humor . It also stimulates goblet cell secretion in the conjunctiva, contributing to the protective tear film .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability and efficacy of the compound .
Result of Action
The activation of M1 muscarinic receptors by McN-A-343 leads to various molecular and cellular effects. For example, in the eye, it causes contraction of certain muscles, leading to changes in intraocular pressure . It also stimulates goblet cell secretion, contributing to the protective tear film . Moreover, McN-A-343 has been found to reduce inflammation and oxidative stress in an experimental model of ulcerative colitis .
Safety and Hazards
特性
IUPAC Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZFEJJLNLOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203532 | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride | |
CAS RN |
55-45-8 | |
| Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



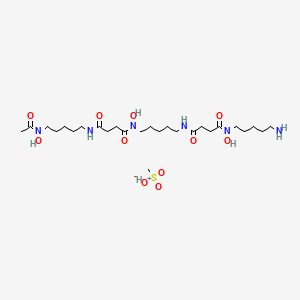


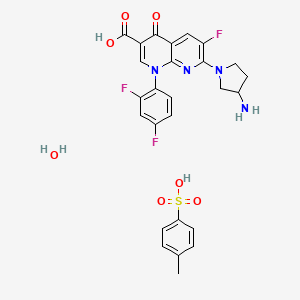
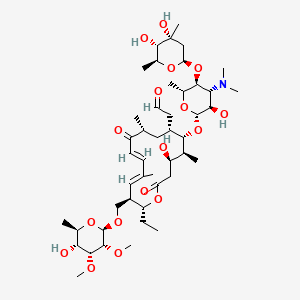

![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)


![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)



